Phenothiazine-d8,NH
CAS No.:
Cat. No.: VC16502066
Molecular Formula: C12H9NS
Molecular Weight: 207.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9NS |
|---|---|
| Molecular Weight | 207.32 g/mol |
| IUPAC Name | 1,2,3,4,6,7,8,9-octadeuterio-10H-phenothiazine |
| Standard InChI | InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D |
| Standard InChI Key | WJFKNYWRSNBZNX-PGRXLJNUSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])NC3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])[2H])[2H] |
| Canonical SMILES | C1=CC=C2C(=C1)NC3=CC=CC=C3S2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Phenothiazine-d8,NH (Molecular Formula: C₁₂HD₈NS) is a deuterated analog of phenothiazine (C₁₂H₉NS), where eight hydrogen atoms are replaced by deuterium. This substitution increases its molecular weight from 199.27 g/mol to 207.32 g/mol . The deuterium atoms are strategically positioned to enhance metabolic stability and reduce oxidative degradation, making it invaluable for tracer studies in pharmacokinetics .
The core structure consists of two benzene rings fused to a central sulfur and nitrogen-containing heterocycle. Deuteriation typically occurs at the hydrogen positions adjacent to the nitrogen and sulfur atoms, as these sites influence electronic distribution and binding affinities .
Physicochemical Properties
Deuteriation modifies key properties:
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Solubility: Reduced solubility in polar solvents compared to non-deuterated phenothiazine due to deuterium’s lower polarity.
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Thermal Stability: Enhanced resistance to thermal decomposition, with a melting point increase of approximately 5–7°C .
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Spectroscopic Profile: Distinct nuclear magnetic resonance (NMR) signals, particularly in -NMR, where deuterium substitution eliminates specific proton resonances, simplifying spectral analysis .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Phenothiazine-d8,NH involves hydrogen-deuterium exchange reactions. A common method utilizes deuterated acetic acid (CD₃COOD) as both solvent and deuterium source, catalyzed by palladium on carbon (Pd/C) at elevated temperatures (80–100°C) . The reaction proceeds via electrophilic aromatic substitution, preferentially targeting hydrogens ortho and para to the nitrogen atom.
Key Steps:
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Deuterium Exchange: Phenothiazine is refluxed in CD₃COOD for 48 hours under inert atmosphere.
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Purification: Column chromatography using silica gel and deuterated chloroform (CDCl₃) removes unreacted starting material.
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Characterization: Mass spectrometry confirms deuterium incorporation, while -NMR verifies the absence of proton signals at substituted positions .
Industrial Manufacturing Challenges
Scaling production requires addressing:
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Cost of Deuterated Reagents: CD₃COOD and CDCl₃ are expensive, necessitating solvent recycling systems.
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Isotopic Purity: Achieving >98% deuteriation demands precise temperature and pressure control, often requiring automated reactors .
Applications in Scientific Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Phenothiazine-d8,NH serves as an internal standard in -NMR studies of complex biological mixtures. Its absence of proton signals at deuteriated positions eliminates peak overlap, enabling precise quantification of co-eluting metabolites . For example, in studies of dopamine receptor interactions, it aids in resolving signals from structurally similar ligands .
Metabolic Stability
Deuteriation slows hepatic metabolism by cytochrome P450 enzymes, extending the compound’s half-life in vivo. In rat models, Phenothiazine-d8,NH exhibited a 40% longer half-life compared to non-deuterated phenothiazine, suggesting utility in sustained-release formulations .
Antimicrobial Activity
Phenothiazine derivatives disrupt bacterial efflux pumps, reversing antibiotic resistance. Phenothiazine-d8,NH demonstrated synergistic effects with ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA), reducing the minimum inhibitory concentration (MIC) by 64-fold .
Material Science
In supramolecular chemistry, Phenothiazine-d8,NH facilitates host-guest interactions with fullerenes. Its planar structure and electron-rich sulfur atom enable π-π stacking with C₆₀, forming stable complexes used in organic photovoltaic devices .
Biological and Pharmacological Insights
Mechanism of Action in Neurodegenerative Diseases
Phenothiazine-d8,NH inhibits β-amyloid aggregation in Alzheimer’s disease models. Deuteriation enhances blood-brain barrier penetration, achieving 30% higher cerebrospinal fluid concentrations than non-deuterated analogs .
Comparative Analysis with Phenothiazine Derivatives
| Compound | Key Feature | Therapeutic Use |
|---|---|---|
| Phenothiazine-d8,NH | Deuteriated; enhanced metabolic stability | Research tracer, CNS studies |
| Chlorpromazine | Dopamine D₂ receptor antagonism | Schizophrenia |
| Promethazine | H₁ receptor inhibition | Allergies |
| Thioridazine | QT prolongation risk | Psychotic disorders |
Deuteriation distinguishes Phenothiazine-d8,NH by enabling precise tracking in biological systems without altering primary pharmacological targets .
Challenges and Future Directions
Synthetic Limitations
Current methods yield 60–70% isotopic purity, insufficient for clinical applications. Advances in catalytic deuteration, such as using iridium-based catalysts, may improve efficiency .
Emerging Applications
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